molecular formula C8H13N3 B14152187 N-Butyl-2-pyrazinamine CAS No. 13134-32-2

N-Butyl-2-pyrazinamine

Cat. No.: B14152187
CAS No.: 13134-32-2
M. Wt: 151.21 g/mol
InChI Key: YOJAJWGRZKSPJN-UHFFFAOYSA-N
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Description

N-Butyl-2-pyrazinamine (CAS 13134-32-2) is a pyrazine derivative with a butylamine substituent at the 2-position of the pyrazine ring. Its molecular formula is C₈H₁₃N₃, yielding a molecular weight of 151.21 g/mol.

Properties

CAS No.

13134-32-2

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N-butylpyrazin-2-amine

InChI

InChI=1S/C8H13N3/c1-2-3-4-10-8-7-9-5-6-11-8/h5-7H,2-4H2,1H3,(H,10,11)

InChI Key

YOJAJWGRZKSPJN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=CN=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-pyrazinamine typically involves the reaction of pyrazine-2-carboxylic acid with butylamine. One common method is the Yamaguchi reaction, which involves the use of 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-pyrazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: this compound can participate in substitution reactions, where the butyl group can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted pyrazinamines.

Scientific Research Applications

N-Butyl-2-pyrazinamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Butyl-2-pyrazinamine involves its interaction with specific molecular targets and pathways. In the case of its antitubercular activity, the compound is believed to inhibit the synthesis of fatty acids in Mycobacterium tuberculosis by interfering with the enzyme fatty acid synthase I . This disruption of fatty acid synthesis is crucial for the growth and replication of the bacteria.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares N-Butyl-2-pyrazinamine with structurally related pyrazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications Reference
This compound C₈H₁₃N₃ 151.21 2-butylamine N/A Pharmaceutical research
2 Acetyl Pyrazine C₆H₆N₂O 122.12 2-acetyl N/A Flavoring agent
N-(Pyrazin-2-yl)benzenesulfonamide analogs Varies ~250–350 Pyrazine-sulfonamide hybrids N/A Anti-infective agents
Compound 8b () C₂₆H₂₁ClF₃N₃O₃ 530.0 Piperazine-benzoyl-acetamide 241–242 Not specified
n-Butyl 2-(3-chloro-1,2-dihydropyrazin-2-ylidene)-2-cyanoacetate C₁₁H₁₂ClN₃O₂ 265.69 Chloro-cyanoacetate ester N/A Pharmacological studies

Key Observations :

  • This compound has a simpler structure compared to piperazine-linked analogs (e.g., 8b in ), which exhibit higher molecular weights (>500 g/mol) and melting points (>200°C). This suggests that bulkier substituents enhance crystallinity but may reduce bioavailability .
  • 2 Acetyl Pyrazine serves as a flavoring agent (FEMA No. 3126), highlighting how minor structural changes (acetyl vs.
  • Sulfonamide derivatives () incorporate aromatic sulfonamide groups, likely improving water solubility and targeting anti-infective pathways .

Functional Group Impact on Properties

  • This contrasts with acetyl or sulfonamide groups, which may prioritize solubility or target binding .
  • Chloro-Cyano Substituents (): Introduce electron-withdrawing effects, possibly increasing metabolic stability but requiring careful toxicity evaluation .

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